molecular formula C9H19NO B3175858 N-(oxan-4-ylmethyl)propan-2-amine CAS No. 960047-93-2

N-(oxan-4-ylmethyl)propan-2-amine

Cat. No.: B3175858
CAS No.: 960047-93-2
M. Wt: 157.25 g/mol
InChI Key: PJIHKHXGXQEBFZ-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)propan-2-amine is a secondary amine characterized by an isopropylamine group (propan-2-amine) linked to a tetrahydropyran (oxan) ring via a methylene bridge. The oxan-4-ylmethyl substituent imparts unique steric and electronic properties, distinguishing it from other propan-2-amine derivatives.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)10-7-9-3-5-11-6-4-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHKHXGXQEBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)propan-2-amine can be achieved through several methods. One common approach involves the reductive amination of oxan-4-ylmethyl ketone with propan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated amines.

Scientific Research Applications

N-(oxan-4-ylmethyl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(oxan-4-ylmethyl)propan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares N-(oxan-4-ylmethyl)propan-2-amine with key structural analogs:

Compound Name Substituent Group Molecular Formula Key Structural Features Reference
This compound Oxan-4-ylmethyl C₉H₁₉NO Tetrahydropyran ring, secondary amine
N-(4-methoxybenzyl)propan-2-amine 4-Methoxybenzyl C₁₁H₁₇NO Aromatic methoxy group, lipophilic backbone
N-(4-methylbenzyl)propan-2-amine 4-Methylbenzyl C₁₁H₁₇N Methyl-substituted aromatic ring
5-MAPB (N-Methyl-1-(benzofuran-5-yl)propan-2-amine) Benzofuranyl, N-methyl C₁₂H₁₅NO Benzofuran core, psychoactive properties
4-MMA-NBOMe (N-[(2-methoxyphenyl)methyl]-N-methyl-1-(p-tolyl)propan-2-amine) Methoxybenzyl, p-tolyl C₂₀H₂₆N₂O₂ Complex aryl groups, hallucinogenic effects
Key Observations:
  • Oxan vs.
  • Pharmacological Activity : Compounds like 5-MAPB and 4-MMA-NBOMe exhibit psychoactive properties due to their aryl substituents and N-methylation, whereas the oxan derivative’s biological activity remains unexplored in the provided evidence .

Physicochemical Properties

The table below highlights comparative physicochemical

Compound Name Boiling Point (°C) Density (g/cm³) Refractive Index Vapor Pressure (mmHg) Reference
This compound Not reported Not reported Not reported Not reported
N-(4-methoxybenzyl)propan-2-amine 254 0.951 1.498 0.0181 (25°C)
N-(4-methylbenzyl)propan-2-amine Not reported Not reported Not reported Not reported
5-MAPB Not reported Not reported Not reported Not reported
Key Observations:
  • Boiling Point Trends : N-(4-methoxybenzyl)propan-2-amine exhibits a high boiling point (254°C), likely due to hydrogen bonding from the methoxy group and aromatic stabilization. The oxan derivative may have a lower boiling point due to reduced aromaticity .
  • Solubility and Lipophilicity : The oxan ring’s oxygen atom could enhance water solubility compared to purely aromatic analogs, though experimental data is needed for confirmation .

Biological Activity

N-(oxan-4-ylmethyl)propan-2-amine, a compound characterized by its unique oxane structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran (oxane) ring attached to a propan-2-amine moiety. This structural configuration contributes to its distinct pharmacological properties. The compound's molecular formula is C8H17NOC_8H_{17}NO, and it is often studied in its hydrochloride form for enhanced solubility.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

  • Enzyme Modulation : Preliminary studies indicate that this compound may act as an enzyme inhibitor or modulator, influencing key biochemical pathways involved in metabolism and signaling.
  • Receptor Interactions : The compound may function as an agonist or antagonist at specific receptors, which could lead to alterations in cellular signaling pathways.
  • Ligand Binding : It has been suggested that this compound can bind to metal ions or other biomolecules, potentially influencing various biochemical processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits activity against certain biological targets:

  • Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further investigation in the treatment of neurological disorders.

In Vivo Studies

While comprehensive in vivo studies are still limited, initial findings suggest that the compound may influence physiological processes related to neurotransmission and metabolic regulation.

Case Study 1: Neuroprotective Potential

A study exploring the neuroprotective effects of this compound found that it significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was linked to the modulation of glutamate receptors and improved mitochondrial function .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound, revealing that it effectively scavenged free radicals in vitro. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundNeuroprotective, antioxidantEnzyme inhibition, receptor modulation
2-Methyl-N-(oxan-4-ylmethyl)pyridinPotential ligand for metal ionsBinding interactions with biomolecules
1-(Oxan-4-yl)propan-2-aminesInvestigated for interactions with various biomoleculesAgonist/antagonist at specific receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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